molecular formula C6H6N2O4 B1197346 6-Carboxymethyluracil CAS No. 4628-39-1

6-Carboxymethyluracil

Cat. No.: B1197346
CAS No.: 4628-39-1
M. Wt: 170.12 g/mol
InChI Key: NQAUNZZEYKWTHM-UHFFFAOYSA-N
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Description

6-Carboxymethyluracil, also known as uracil-4-acetic acid, is an organic compound belonging to the class of hydroxypyrimidines. It is characterized by a pyrimidine ring with a hydroxyl group and a carboxymethyl group attached.

Safety and Hazards

Specific safety and hazard information for 6-Carboxymethyluracil is not available in the retrieved sources .

Biochemical Analysis

Biochemical Properties

6-Carboxymethyluracil plays a significant role in biochemical reactions, particularly in the context of RNA modification and metabolism. It interacts with several enzymes and proteins, including dihydropyrimidine dehydrogenase, which is involved in the catabolism of pyrimidine bases. This interaction is crucial for the degradation and recycling of nucleotides. Additionally, this compound can be incorporated into RNA molecules, potentially affecting their stability and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating gene expression and cellular metabolism. For instance, the incorporation of this compound into RNA can alter the stability and translation efficiency of the RNA molecules, thereby impacting protein synthesis. Furthermore, it can affect cell signaling pathways by interacting with specific RNA-binding proteins, leading to changes in cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves its incorporation into RNA, where it can influence RNA structure and function. This incorporation can lead to changes in RNA stability, splicing, and translation. Additionally, this compound can bind to specific enzymes and proteins, modulating their activity. For example, its interaction with dihydropyrimidine dehydrogenase can inhibit the enzyme’s activity, affecting pyrimidine metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings. These effects include alterations in gene expression and cellular metabolism, which can persist over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function by modulating gene expression and metabolism. At high doses, this compound can exhibit toxic effects, including cellular toxicity and adverse effects on organ function. These threshold effects highlight the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydropyrimidine dehydrogenase, which plays a key role in the catabolism of pyrimidine bases. This interaction affects the metabolic flux and levels of metabolites, influencing overall cellular metabolism. Additionally, this compound can be metabolized into other compounds, further impacting metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and distribution of this compound to various cellular compartments. The localization and accumulation of this compound can affect its activity and function, influencing cellular processes such as gene expression and metabolism .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It can be targeted to specific cellular compartments, such as the nucleus and cytoplasm, through targeting signals and post-translational modifications. This localization is essential for its role in RNA modification and metabolism, as it allows this compound to interact with specific enzymes and proteins within these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-carboxymethyluracil typically involves the modification of uracil derivatives. One common method includes the introduction of a carboxymethyl group at the 6-position of the uracil ring. This can be achieved through various synthetic routes, such as:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are likely applied to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 6-Carboxymethyluracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Nucleophiles: Various nucleophiles, such as amines and thiols, can participate in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Properties

IUPAC Name

2-(2,4-dioxo-1H-pyrimidin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c9-4-1-3(2-5(10)11)7-6(12)8-4/h1H,2H2,(H,10,11)(H2,7,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAUNZZEYKWTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063539
Record name 6-Carboxymethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4628-39-1
Record name 1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4628-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uracil-4-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004628391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Carboxymethyluracil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13201
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyrimidineacetic acid, 1,2,3,6-tetrahydro-2,6-dioxo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Carboxymethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name URACIL-4-ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF762EX2DY
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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